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Compound of Interest

Compound Name: (4-Ethynylphenyl)thiourea

Cat. No.: B15299801 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics

of (4-Ethynylphenyl)thiourea, a molecule of interest in medicinal chemistry and materials

science. While specific experimental data for this compound is not readily available in the

reviewed literature, this document compiles and analyzes data from closely related analogues

to predict its spectroscopic signature in Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS). Furthermore, a robust experimental protocol for its synthesis and

subsequent spectroscopic analysis is presented.

Predicted Spectroscopic Data of (4-
Ethynylphenyl)thiourea
The following tables summarize the anticipated spectroscopic data for (4-
Ethynylphenyl)thiourea. These predictions are based on the analysis of published data for

various thiourea derivatives, particularly those containing phenyl and substituted phenyl

moieties.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Proton
Expected Chemical

Shift (δ, ppm)
Multiplicity Notes

NH (Thiourea) 7.30 - 8.50 Broad Singlet

Chemical shift can be

concentration-

dependent and may

exchange with D₂O.

NH₂ (Thiourea) 5.50 - 6.30 Broad Singlet

Chemical shift can be

concentration-

dependent and may

exchange with D₂O.

Aromatic-H (ortho to

Thiourea)
~7.50 - 7.70 Doublet

Aromatic-H (meta to

Thiourea)
~7.30 - 7.50 Doublet

Ethynyl-H ~3.10 - 3.30 Singlet

The acetylenic proton

is typically a sharp

singlet.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Carbon
Expected Chemical Shift (δ,

ppm)
Notes

C=S (Thiocarbonyl) 178 - 184

This is a highly characteristic

peak for the thiourea functional

group.

Aromatic-C (ipso to Thiourea) ~138 - 142

Aromatic-C (ortho to Thiourea) ~124 - 128

Aromatic-C (meta to Thiourea) ~129 - 133

Aromatic-C (para to Thiourea,

attached to ethynyl)
~120 - 123

Ethynyl-C (ipso to Phenyl) ~82 - 86

Ethynyl-C (terminal) ~78 - 82

Table 3: Predicted IR Absorption Frequencies
Functional Group

Expected Wavenumber

(cm⁻¹)
Intensity

N-H Stretch (Thiourea) 3200 - 3400 Medium to Strong, Broad

C≡C-H Stretch (Ethynyl) 3250 - 3350 Strong, Sharp

C≡C Stretch (Ethynyl) 2100 - 2150 Weak to Medium, Sharp

C=S Stretch (Thiocarbonyl) 1200 - 1400 Medium to Strong

Aromatic C=C Stretch 1450 - 1600 Medium

Aromatic C-H Bending (out-of-

plane)
800 - 850 Strong

Table 4: Predicted Mass Spectrometry (MS) Data
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m/z Proposed Fragment Notes

176 [M]⁺ Molecular ion peak.

159 [M - NH₃]⁺
Loss of ammonia from the

thiourea moiety.

116 [C₈H₄N]⁺
Fragmentation of the phenyl

isothiocyanate portion.

102 [C₈H₆]⁺ Phenylacetylene fragment.

Experimental Protocols
The following sections detail the proposed synthesis of (4-Ethynylphenyl)thiourea and the

general procedures for its spectroscopic characterization.

Synthesis of (4-Ethynylphenyl)thiourea
This synthesis is a two-step process involving the formation of an isothiocyanate intermediate

followed by its reaction with ammonia.

Step 1: Synthesis of 4-Ethynylphenyl isothiocyanate

To a solution of 4-ethynylaniline (1 equivalent) in a suitable solvent such as dichloromethane

or chloroform, add thiophosgene (1.1 equivalents) dropwise at 0 °C.

The reaction mixture is then stirred at room temperature for several hours until the reaction is

complete (monitored by TLC).

The solvent is removed under reduced pressure to yield the crude 4-ethynylphenyl

isothiocyanate, which can be used in the next step without further purification.

Step 2: Synthesis of (4-Ethynylphenyl)thiourea

The crude 4-ethynylphenyl isothiocyanate is dissolved in a suitable solvent like acetone.

A concentrated aqueous solution of ammonia (excess) is added dropwise to the

isothiocyanate solution.
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The reaction mixture is stirred at room temperature for 1-2 hours.

The resulting precipitate of (4-Ethynylphenyl)thiourea is collected by filtration, washed with

water, and then dried.

The crude product can be purified by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to afford the pure compound.

Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field NMR

spectrometer.

The sample should be dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃.

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as

an internal standard.

Infrared (IR) Spectroscopy

IR spectra should be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR)

accessory.

Data is reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra can be obtained using an Electrospray Ionization (ESI) or Electron Impact (EI)

mass spectrometer.

High-resolution mass spectrometry (HRMS) is recommended for accurate mass

determination and elemental composition confirmation.

Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the characterization of a newly

synthesized compound like (4-Ethynylphenyl)thiourea using various spectroscopic

techniques.
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Caption: Workflow of Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of (4-
Ethynylphenyl)thiourea: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15299801#spectroscopic-data-of-4-ethynylphenyl-
thiourea-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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